Naphthalene-1-sulfonamide

描述

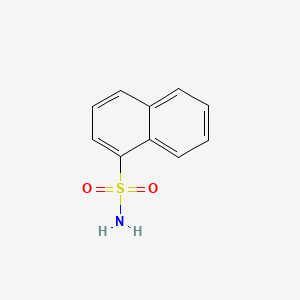

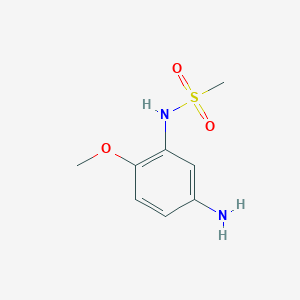

Naphthalene-1-sulfonamide is an organic compound with the molecular formula C10H9NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a naphthalene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

作用机制

Target of Action

Naphthalene-1-sulfonamide (N1S) is a sulfonamide derivative. Sulfonamides are known to target carbonic anhydrase (hCA IX) , a transmembrane enzyme . This enzyme plays a crucial role in maintaining pH homeostasis in cells, which is essential for cell survival and proliferation .

Mode of Action

Sulfonamides, in general, are known to act ascompetitive inhibitors of their target enzymes . They mimic the natural substrate of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function . This could potentially be the case for N1S as well.

Biochemical Pathways

It’s known that sulfonamides interfere with thesynthesis of folic acid in bacteria by inhibiting the enzyme dihydropteroate synthetase . This enzyme is crucial for the conversion of PABA (para-aminobenzoic acid) to dihydropteroate, a key step in folate synthesis . By inhibiting this process, sulfonamides prevent bacterial replication .

Pharmacokinetics

Sulfonamides are generally known for theirhigh resistance to biodegradation , which may lead to long residence times in both water and soil matrices . This suggests that N1S could potentially have similar properties.

Result of Action

The inhibition of folic acid synthesis by sulfonamides generally leads to theprevention of bacterial replication . This could potentially be the case for N1S as well.

Action Environment

Sulfonamides, including potentially N1S, pose a risk as environmental pollutants. They are mainly derived from agricultural activities and have caused changes in microbial populations that could be potentially hazardous to human health . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . These environmental factors could influence the action, efficacy, and stability of N1S.

生化分析

Biochemical Properties

Naphthalene-1-sulfonamide has been found to interact with various biomolecules. For instance, it has been incorporated into sulfonamide and sulfadiazine as tumor-targeting groups

Cellular Effects

The effects of this compound on cells have been studied in the context of Leishmania tarentolae promastigotes . It has been found to have an inhibitory effect on these cells, with IC50 values of 9.5 μM and 7.4 μM respectively .

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, potentially leading to changes in gene expression .

准备方法

Synthetic Routes and Reaction Conditions

Naphthalene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene with chlorosulfonic acid to form naphthalene-1-sulfonyl chloride, which is then treated with ammonia or an amine to yield this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The sulfonation step is followed by neutralization and purification steps to obtain the final product with high purity .

化学反应分析

Types of Reactions

Naphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form naphthalene-1-sulfonic acid.

Reduction: Reduction reactions can convert it to naphthylamine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include naphthalene-1-sulfonic acid, naphthylamine derivatives, and various substituted naphthalene compounds .

科学研究应用

Naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

相似化合物的比较

Similar Compounds

Sulfamethazine: Another sulfonamide with similar antimicrobial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

5-hydroxynaphthalene-1-sulfonamide: A derivative with additional hydroxyl functionality

Uniqueness

This compound is unique due to its specific structural features, such as the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound in scientific research .

属性

IUPAC Name |

naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFHAKCBWOSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50237723 | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-25-7, 89456-57-5 | |

| Record name | 1-Naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089456575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-1-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50237723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | naphthalene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9V2DQ59A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Naphthalene-1-sulfonamide derivatives are known to interact with various targets, including carbonic anhydrase and fatty acid binding proteins (FABPs). For example, they can inhibit carbonic anhydrase by binding to the zinc ion in the active site, blocking the enzyme's catalytic activity [, ]. This inhibition can have diverse downstream effects depending on the physiological context. In the case of FABP4, this compound derivatives bind to the fatty acid binding pocket, disrupting lipid transport and metabolism [, ]. This inhibition has shown potential therapeutic benefits in animal models of metabolic diseases [].

ANone: The molecular formula of the unsubstituted this compound is C10H9NO2S, with a molecular weight of 207.25 g/mol. The compound exhibits characteristic spectroscopic properties:

- UV-Vis Spectroscopy: this compound derivatives, particularly those with chromophores like dansyl, exhibit characteristic absorption bands in the UV-Vis region. These bands are often sensitive to solvent polarity and can be used to study interactions with other molecules [, , , ].

ANone: The material compatibility and stability of this compound derivatives depend on the specific substituents present on the molecule.

- Stability in Solution: Some derivatives, like those containing dansyl groups, exhibit good stability in various solvents [, ].

- Applications: The stability in solution, combined with their fluorescent properties, makes some derivatives suitable for applications as fluorescent probes in biological systems [, , , , ]. For example, dansyl-labeled this compound has been used to study protein interactions [], enzyme activity [], and cellular processes [].

- Surface Modification: Certain derivatives can be used for the photochemical modification of materials like poly(ether urethanes), which is relevant for developing biocompatible surfaces [].

ANone: Yes, computational methods have been used to study this compound derivatives.

- DFT Calculations: Density functional theory (DFT) calculations have been used to study the electronic structure, spectroscopic properties, and binding modes of this compound derivatives [, ].

- Molecular Docking: Docking studies have been used to predict the binding modes and affinities of these compounds to target proteins, such as FABP4 [, ].

- QSAR Models: Quantitative structure-activity relationship (QSAR) studies have been conducted to explore the relationships between the structure of this compound derivatives and their biological activity. These models can be helpful for designing new and potent inhibitors [].

ANone: SAR studies have revealed key structural features that influence the activity of this compound derivatives:

- Substituents on the Naphthalene Ring: The type, position, and electronic properties of substituents on the naphthalene ring system can significantly affect the binding affinity and selectivity towards different targets [, , ]. For instance, introducing electron-donating or withdrawing groups can modulate the interaction with the binding site.

- Sulfonamide Group: The sulfonamide moiety is crucial for binding to targets like carbonic anhydrase and plays a role in forming key interactions with the protein [, ].

- Linker Groups: In derivatives where the this compound is linked to other pharmacophores, the length and flexibility of the linker group can influence the compound's ability to adopt the optimal conformation for binding [, ].

ANone: The stability of this compound derivatives varies depending on the specific compound and environmental conditions. Strategies to improve stability, solubility, or bioavailability include:

- Salt Formation: Formulating the compound as a salt (e.g., hydrochloride salt) can enhance its solubility and bioavailability [].

- Prodrugs: Developing prodrugs, which are inactive forms that are metabolized in vivo to release the active compound, can sometimes improve stability and pharmacokinetic properties [].

- Drug Delivery Systems: Incorporating the compound into nanoparticles, liposomes, or other drug delivery systems can potentially enhance its stability, control its release, and improve its targeting to specific tissues [].

ANone: Specific SHE regulations for this compound and its derivatives will vary depending on the country and intended application.

ANone: PK/PD studies on this compound derivatives are limited and vary greatly depending on the specific structure and intended application.

- In vivo Studies: Research on certain derivatives, like those designed as FABP4 inhibitors, have included in vivo studies in animal models to evaluate their efficacy in treating metabolic diseases []. These studies often involve assessing the compound's ability to reduce blood glucose levels, improve insulin sensitivity, or ameliorate hepatic steatosis.

- Metabolic Stability: Some studies have investigated the metabolic stability of this compound derivatives in liver microsomes to assess their potential for in vivo metabolism [].

ANone: The in vitro and in vivo efficacy of this compound derivatives is highly dependent on the specific compound and its intended use.

- Cell-based Assays: Some derivatives, such as fluorescently labeled versions, have been used in cell-based assays to study cellular processes and protein interactions [, ].

- Animal Models: Certain derivatives, particularly those targeting FABP4, have shown promising results in animal models of metabolic diseases like diabetes and atherosclerosis []. These studies typically involve administering the compound to animals and monitoring various parameters related to glucose metabolism, lipid profiles, and inflammation.

ANone: Toxicological data on this compound itself and its derivatives are limited. As with any chemical substance, it is crucial to handle these compounds with caution and appropriate safety measures.

ANone: Several drug delivery and targeting strategies could be explored to improve the delivery of this compound derivatives to specific tissues or cells:

- Nanoparticle Formulation: Encapsulating the compound into nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its stability, prolong its circulation time, and improve its delivery to target sites [].

ANone: Specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects of this compound derivatives are currently not well-established.

ANone: A variety of analytical techniques have been employed to study this compound and its derivatives:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of synthesized compounds [, , ].

- Mass Spectrometry (MS): Used to determine molecular weight and characterize fragmentation patterns [, , ].

- Infrared (IR) Spectroscopy: Used to identify functional groups and study intermolecular interactions [, , ].

- UV-Vis Spectroscopy: Particularly useful for studying derivatives containing chromophores like the dansyl group. It can provide information about the compound's electronic structure, solvatochromism, and interactions with other molecules [, , , ].

- Fluorescence Spectroscopy: A sensitive technique used to study the interaction of fluorescent this compound derivatives with proteins, DNA, and other biomolecules [, , , ]. It can provide information about binding affinities, kinetics, and conformational changes.

- High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify this compound derivatives in complex mixtures [, ].

ANone: Currently, there is limited data available on the environmental impact and degradation of this compound and its derivatives. As with any chemical, it is crucial to minimize its release into the environment.

ANone: The dissolution and solubility of this compound derivatives are highly dependent on the specific substituents present on the molecule.

- Solubility Enhancement Strategies: Various strategies, such as salt formation and the use of solubilizing agents, can be employed to improve the solubility of poorly soluble derivatives [].

ANone: Validation of analytical methods used to characterize and quantify this compound derivatives is crucial for ensuring the reliability and accuracy of the obtained data. Validation parameters typically include:

ANone: While specific quality control and assurance measures are not explicitly detailed in the provided research, it's standard practice within pharmaceutical development and manufacturing to adhere to strict quality guidelines. These typically involve:

ANone: Specific data on the immunogenicity of this compound and its derivatives are not readily available in the provided research. Immunogenicity, the ability of a substance to elicit an immune response, is an important consideration for drug development.

ANone: Specific information regarding interactions between this compound derivatives and drug transporters is not extensively detailed in the provided research.

ANone: Details on the potential of this compound derivatives to induce or inhibit drug-metabolizing enzymes are limited in the provided research.

ANone: The biocompatibility and biodegradability of this compound derivatives are dependent on the specific structure and intended application.

ANone: The availability of alternatives or substitutes for this compound depends on the specific application. For example, other fluorescent probes with different properties could be considered for biological imaging studies. Similarly, alternative scaffolds might be explored for developing inhibitors targeting specific proteins like FABP4. The choice of alternatives would depend on factors such as target specificity, desired properties, cost, and availability.

ANone: Specific strategies for recycling and waste management will depend on the scale of production, the specific derivative, and local regulations.

ANone: Research on this compound and its derivatives utilizes a wide range of infrastructure and resources commonly found in chemistry and biology laboratories, including:

ANone: The history of research on this compound and its derivatives spans several decades, with contributions from various fields. Key milestones include:

- Fluorescent Probes: The discovery of the fluorescent properties of certain derivatives, like dansyl chloride, marked a significant milestone. This led to the development of various fluorescent probes for studying biological systems [, , , , ].

- Drug Discovery: More recently, this compound derivatives have gained attention as potential therapeutic agents, particularly for metabolic diseases []. The discovery of potent and selective inhibitors of FABP4 represents a promising development in this area [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

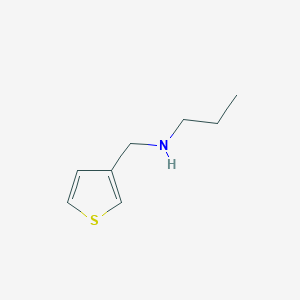

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)